Direct Comparison of CLK1 Binding Affinity: 4-Chloro vs. 7-Chloro Isomer
The 4-chloro isomer demonstrates significant binding to human CLK1 kinase with an IC50 value of 14 nM [1]. In contrast, studies on the 7-chloro-1H-pyrazolo[3,4-c]pyridine isomer have not reported any direct CLK1 inhibitory activity; instead, the 7-chloro compound is primarily characterized as a synthetic intermediate for further derivatization, specifically for nucleophilic substitution at the 7-position [2]. This represents a functional divergence where the 4-chloro isomer is a direct ligand for a therapeutically relevant kinase, while the 7-chloro isomer serves a different, non-overlapping role as a building block.
| Evidence Dimension | CLK1 Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 14 nM |
| Comparator Or Baseline | 7-Chloro-1H-pyrazolo[3,4-c]pyridine: No reported direct CLK1 inhibitory activity; primary application is as a synthetic intermediate. |
| Quantified Difference | Undefined vs. 14 nM; Functional divergence in application (ligand vs. intermediate). |
| Conditions | Inhibition of recombinant human CLK1 expressed in Sf9 insect cells, incubated for 110 mins in presence of ATP [1]. |
Why This Matters
This evidence provides a clear, target-specific basis for selecting the 4-chloro isomer for kinase inhibitor development, where the 7-chloro isomer is not a suitable substitute.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50613085 (4-Chloro-1H-pyrazolo[3,4-c]pyridine) against human CLK1. BindingDB Entry. View Source
- [2] Giannouli, V., et al. (2020). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Medicinal Chemistry, 16(3), 368-383. View Source
